Diphenyl(p-tolyl)methanol

Catalog No.
S588717
CAS No.
5440-76-6
M.F
C20H18O
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(p-tolyl)methanol

CAS Number

5440-76-6

Product Name

Diphenyl(p-tolyl)methanol

IUPAC Name

(4-methylphenyl)-diphenylmethanol

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3

InChI Key

QUMADPCRQDGMNX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Synonyms

4-methyltriphenylcarbinol, 4-methyltrityl-OH

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Use in Chemical Research

“Diphenyl(p-tolyl)methanol” is a chemical compound with the linear formula C15H16O . It’s used in chemical research, particularly in the synthesis of other complex organic compounds .

Antioxidant Research

There’s an increasing interest in antioxidants, especially to prevent the known harmful effects of free radicals in human metabolism and their deterioration during processing and storage of fatty foods . While “Diphenyl(p-tolyl)methanol” itself isn’t mentioned, the related compound 1,1-diphenyl-2-picrylhydrazil (DPPH) is commonly used in antioxidant research .

Load-Carrying Additives

Di-p-tolyl disulfides (p-Tol2S2), a related compound, are employed as load-carrying additives because of their anti-wear and extreme load-bearing qualities . External pressure triggers conformational up-conversion (leads to phase transition) in the molecules of p-Tol2S2, by compensating for the stress and absorbing its energy .

Proteomics Research

“Diphenyl(p-tolyl)methanol” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The compound could be used in various biochemical reactions to study protein interactions .

Chemical Synthesis

Biochemical for Proteomics Research

“Diphenyl(p-tolyl)methanol” is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The compound could be used in various biochemical reactions to study protein interactions .

Diphenyl(p-tolyl)methanol, also known as (4-methylphenyl)(diphenyl)methanol, is an organic compound with the molecular formula C20H18OC_{20}H_{18}O and a molecular weight of 274.36 g/mol. This compound features a central carbon atom bonded to two phenyl groups and one p-tolyl group, contributing to its unique chemical properties. It typically appears as a crystalline solid with a melting point ranging from 79°C to 84°C, indicating its stability under standard conditions. The presence of the p-tolyl group enhances its solubility in organic solvents and influences its reactivity in various

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield alcohols or hydrocarbons, typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic rings present in the compound allow for electrophilic substitution reactions, where halogens or nitrating agents can replace hydrogen atoms on the aromatic rings .

These reactions are essential for synthesizing various derivatives and exploring the compound's reactivity in organic chemistry.

Research indicates that diphenyl(p-tolyl)methanol exhibits potential biological activity, particularly in the realm of proteomics. It is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. Additionally, there is growing interest in its antioxidant properties, which may help mitigate oxidative stress caused by free radicals in biological systems . The compound's structural characteristics allow it to participate in various biochemical interactions, making it a valuable tool in biological research.

Diphenyl(p-tolyl)methanol can be synthesized through several methods:

  • Condensation Reaction: A common synthetic route involves the condensation of benzyl alcohol and benzaldehyde under acidic conditions. This method requires heating the reactants in the presence of an acid catalyst to produce the desired product.
  • Industrial Production: On an industrial scale, similar synthetic routes are employed but optimized for higher yields and purities. Techniques such as recrystallization or distillation are used for purification after synthesis.

These methods highlight the versatility of diphenyl(p-tolyl)methanol in organic synthesis.

Diphenyl(p-tolyl)methanol finds applications across various fields:

  • Organic Synthesis: It serves as a reagent and catalyst in numerous organic reactions.
  • Biochemical Research: The compound is pivotal in studying enzyme interactions and metabolic pathways within biological systems.
  • Industrial Uses: It is utilized in producing polymers, resins, and other industrial chemicals due to its chemical stability and reactivity .

These applications underscore its importance in both academic research and industrial processes.

Studies exploring the interactions of diphenyl(p-tolyl)methanol with biological molecules have revealed insights into its enzymatic activity and potential therapeutic applications. Its ability to function as an antioxidant suggests that it may play a role in protecting cells from oxidative damage. Additionally, its structural features allow it to engage with various biochemical pathways, making it a subject of interest for further research into its pharmacological properties .

Diphenyl(p-tolyl)methanol shares structural similarities with several other compounds:

The uniqueness of diphenyl(p-tolyl)methanol arises from the presence of the p-tolyl group, which imparts distinct chemical and physical properties not observed in these similar compounds. This structural difference allows it to participate in specific reactions that enhance its utility in both synthetic chemistry and biological applications .

XLogP3

4

Other CAS

5440-76-6

Dates

Last modified: 08-15-2023

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